molecular formula C10H9FO5S B1525110 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid CAS No. 1311317-52-8

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Cat. No. B1525110
M. Wt: 260.24 g/mol
InChI Key: FIZDULYEXVJKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is an organic compound . It has the molecular formula C10H9FO5S and a molecular weight of 260.24 g/mol . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid . Its InChI string is InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) and its SMILES string is CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F .


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 260.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Sensitive Detection of Sulfide Anion

A novel approach for the sensitive detection of sulfide anions in aqueous solutions utilizes a chemodosimeter based on its nucleophilicity. This method involves a compound that, upon interaction with sulfide anion, results in the removal of a specific sulfonyl group, leading to a significant increase in fluorescence and absorbance, offering a linear detection range and excellent selectivity towards sulfide anion. This technique was successfully applied to determine sulfide anions in synthetic wastewater samples (Xiao-Feng Yang et al., 2009).

Electrochemical Copolymerization

Research into the electrochemical copolymerization of aniline and anilinesulfonic acids has shed light on the formation of polyaniline (PANI) copolymers. These copolymers, formed under specific conditions, exhibit solubility in basic aqueous solutions and certain organic solvents, along with measurable electrical conductivity. This work contributes to the understanding of conducting polymers, potentially impacting materials science and engineering applications (Y. Şahin et al., 2002).

Catalysis and Organic Synthesis

A novel catalytic method for the acetylation of alcohols under solvent-free conditions has been developed using a specific nitrobenzeneboronic acid. This catalyst allows for efficient and clean reactions, preserving sensitive functional groups, and has broad applicability in the synthesis of various organic compounds (R. H. Tale et al., 2006).

Environmental Applications

The use of titanium dioxide suspensions under near-UV light has been studied for the purification of water, demonstrating the mineralization of various organic pollutants. This method offers an efficient way to degrade harmful substances in water, contributing to environmental cleanup and water treatment technologies (R. W. Matthews, 1990).

Functionalization of Polymeric Carriers

Research into the activation of hydroxyl groups on polymeric carriers using specific sulfonating agents highlights advancements in bioconjugation techniques. This method enables the covalent attachment of biological molecules to solid supports, opening avenues for biomedical applications, including therapeutic uses (Y. A. Chang et al., 1992).

Safety And Hazards

Safety data for 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is currently unavailable online . It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDULYEXVJKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Reactant of Route 2
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Reactant of Route 3
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Reactant of Route 4
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.